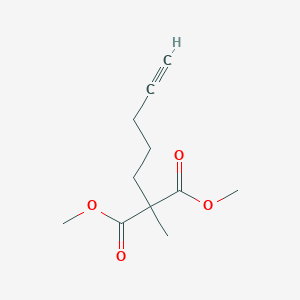

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAPA is a versatile molecule that has various applications in different fields, including organic chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Analytical and Structural Characterization

- Analytical Techniques : Dimethyl substituted compounds are analyzed using gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), X-ray diffraction, and spectroscopic methods like nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies. These techniques aid in deriving molecular geometry and identifying compounds, essential for forensic and clinical purposes (Dybowski et al., 2021).

Synthesis and Reactivity

- Synthesis of Cyclopropane Derivatives : Synthesis involving dimethyl substituted compounds leads to the formation of cyclopropane fused onto various alicyclic rings. These synthesis processes are significant for studying the influence of methyl group substituents on cytotoxicity (Hehir et al., 2008).

- Catalysis and Isomerization : Studies on catalysis and isomerization using dimethyl compounds, such as in alkane isomerisation, provide insights into product shape selectivity and the role of external versus internal surfaces in reaction products (Sastre et al., 2000).

- Biotransformation : The metabolism of synthetic cannabinoids with dimethyl compounds, investigated through human hepatocytes and liver microsomes, reveals the main metabolic pathways and potential markers for intake screening (Watanabe et al., 2019).

Material Science and Polymer Chemistry

- Polymer Processing : The development of polymers, such as isotactic poly(4-methyl-1-pentene) into micro- or nanofibers, expands its use in medical applications. This involves studying the effects of solvents on fiber morphology (Lee et al., 2006).

- Biodegradable Polymers : Research into biodegradable hyperbranched aliphatic polyesters derived from pentaerythritol and dimethyl compounds contributes to the development of environmentally friendly materials (Kricheldorf et al., 2008).

Environmental Applications

- Photodegradation of Pollutants : Studies on the photodegradation of dye pollutants in the presence of dimethyl compounds under visible light irradiation contribute to wastewater treatment and pollution control (Chen et al., 2006).

Eigenschaften

IUPAC Name |

dimethyl 2-methyl-2-pent-4-ynylpropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-5-6-7-8-11(2,9(12)14-3)10(13)15-4/h1H,6-8H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVNANSFFXEAJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C)(C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2410741.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2410743.png)

![6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide](/img/structure/B2410744.png)

![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2410747.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2410756.png)

![4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2410761.png)

![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)